BET degraders are heterobifunctional molecules designed to target bromodomain and extra-terminal domain (BET) proteins for degradation. [, , , , ] BET proteins, including BRD2, BRD3, BRD4, and BRDT, are epigenetic "readers" that play a crucial role in gene transcription regulation. [, ] They are considered promising therapeutic targets for cancer and other diseases. [, , ]
BET degraders function by hijacking the ubiquitin-proteasome system (UPS), leading to the proteasomal degradation of BET proteins. []
Methods and Technical Details
The synthesis of PROTAC BET Degrader-1 involves several key steps. The design typically starts with the selection of appropriate ligands for both the target protein and the E3 ligase. For instance, the ligand for the bromodomain target might be derived from existing inhibitors like JQ1, while the E3 ligase ligand can be selected from known ligands such as those that bind to cereblon or von Hippel-Lindau.
The synthetic route generally includes:
For example, in one reported synthesis, intermediates were generated through standard coupling reactions followed by hydrolysis to yield the final PROTAC compound with high purity levels exceeding 95% .
Structure and Data
The molecular structure of PROTAC BET Degrader-1 typically features a central linker connecting two distinct ligands:
The precise structure can vary based on the specific design but generally includes functional groups that enhance binding affinity and stability. Structural analysis often employs X-ray crystallography or NMR to elucidate binding interactions within the ternary complex formed during degradation .
Reactions and Technical Details
The mechanism of action for PROTAC BET Degrader-1 involves several chemical reactions:
This catalytic mechanism allows for multiple rounds of degradation with a single molecule of PROTAC, distinguishing it from traditional inhibitors that only block protein function .
Process and Data
The mechanism of action for PROTAC BET Degrader-1 involves:
Data from kinetic studies indicate that PROTAC BET Degrader-1 can induce degradation with half-maximal effective concentrations (DC50) in nanomolar ranges, highlighting its efficiency compared to traditional inhibitors .
Physical and Chemical Properties
PROTAC BET Degrader-1 exhibits several notable physical and chemical properties:
Characterization studies often reveal that these compounds maintain stability over extended periods in cell culture conditions, which is vital for their therapeutic applications .
Scientific Uses
PROTAC BET Degrader-1 has significant implications in various fields:
PROTAC BET Degrader-1 operates by hijacking the ubiquitin-proteasome system (UPS), a conserved eukaryotic protein degradation pathway. This heterobifunctional molecule consists of three elements: a BET bromodomain-binding ligand, a cereblon (CRBN)-recruiting ligand (derived from immunomodulatory imide drugs like pomalidomide), and a polyethylene glycol (PEG)-based linker [1] [6]. Upon cellular entry, the degrader simultaneously binds to a BET protein (BRD2, BRD3, or BRD4) and the CRL4CRBN E3 ubiquitin ligase complex. This forced proximity enables the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to lysine residues on the BET protein [2] [4]. Polyubiquitinated BET proteins are subsequently recognized and degraded by the 26S proteasome, irreversibly eliminating their oncogenic functions [1] [8].
Table 1: Key Steps in UPS-Mediated Degradation by PROTAC BET Degrader-1
Step | Molecular Process | Key Components Involved |
---|---|---|
1 | Ternary complex formation | BET protein, PROTAC, CRL4CRBN complex |
2 | Ubiquitin transfer | E2 enzyme, Ubiquitin, Lysine residues on BET protein |
3 | Proteasomal recognition | Polyubiquitin chains, 19S regulatory particle |
4 | Catalytic degradation | 20S core proteasome, Peptide hydrolysis |
The efficacy of PROTAC BET Degrader-1 hinges on stable ternary complex formation. Structural analyses reveal that the CRBN ligand (thalidomide analog) binds the tri-tryptophan pocket of cereblon, inducing conformational changes that enhance neosubstrate recruitment [6] [8]. Concurrently, the BET-targeting moiety (e.g., JQ1 derivative) occupies the acetyl-lysine recognition pocket of BET bromodomains. The PEG linker optimizes spatial distance (typically 10–15 Å) between these ligands, enabling cooperative interactions between CRBN and BET proteins [1] [6]. Hydrogen bonding between the BET protein’s His437 residue and CRBN’s C-terminal domain further stabilizes the ternary complex, increasing ubiquitination efficiency [6] [8]. Mutagenesis studies confirm that disrupting these interfacial contacts reduces degradation efficacy by >80% [6].
Table 2: Structural Determinants of Ternary Complex Stability
Component | Binding Site | Critical Interactions | Impact on Degradation Efficiency |
---|---|---|---|
CRBN ligand | Tri-tryptophan pocket | Van der Waals contacts with Trp380, Trp386, Trp388 | Loss of E3 ligase recruitment if disrupted |
BET ligand | Bromodomain acetyl-lysine pocket | π-π stacking with Asn140, Hydrogen bonding with Tyr97 | Reduced target engagement |
Protein-protein interface | His437 (BET) - C-terminus (CRBN) | Hydrogen bonding | Decreased ternary complex half-life |
Despite high structural homology among BET family members, PROTAC BET Degrader-1 exhibits isoform-specific degradation kinetics. BRD4 degradation occurs most rapidly (DC50 = 3–10 nM in RS4;11 cells), followed by BRD3 and BRD2, attributable to differential solvent-accessible lysine residues required for ubiquitination [3] [8]. The degrader’s BET-targeting warhead shows higher affinity for BD1 domains over BD2, explaining preferential degradation of BRD4-BD1 [6] [8]. Linker length and flexibility also critically influence degradation efficiency: Shorter PEG chains (<8 units) impede ternary complex formation, while longer chains (>12 units) reduce cellular permeability. PROTAC BET Degrader-1’s optimized 10-unit PEG linker balances these constraints [3] [6].
Table 3: Degradation Efficiency Across BET Proteins in Hematological Cancer Models
BET Protein | DC50 (nM)* | Dmax (%)* | Cell Line |
---|---|---|---|
BRD4 | 3–10 | >95 | RS4;11 (B-cell acute lymphoblastic leukemia) |
BRD3 | 5–15 | 90 | RS4;11 |
BRD2 | 10–30 | 85 | RS4;11 |
BRD4 | 45.5 (IC50) | 98 | MOLM-13 (acute myeloid leukemia) |
DC50: Half-maximal degradation concentration; Dmax: Maximal degradation achieved [3] [8]
A hallmark of PROTAC BET Degrader-1 is its catalytic, sub-stoichiometric mode of action. Each degrader molecule facilitates the degradation of multiple BET proteins through successive ubiquitination cycles. In RS4;11 cells, a single dose (10 nM) degrades >90% of BRD4 within 4 hours, while the degrader itself remains intact [3] [8]. Turnover rates reach ~10 BET molecules per degrader per hour, surpassing traditional BET inhibitors which require sustained target occupancy [5] [8]. Degradation kinetics follow a first-order model, with efficiency dependent on:
Table 4: Catalytic Degradation Kinetics of PROTAC BET Degrader-1
Kinetic Parameter | Value | Experimental Context |
---|---|---|
Turnover number (kcat) | ~10 molecules/hr | RS4;11 cells, 10 nM PROTAC |
Ternary complex KD | 0.2 μM | SPR assay (BRD4-CRBN-PROTAC) |
Degradation half-life (t1/2) | 1–2 hours | MNNG/HOS osteosarcoma cells |
Catalytic efficiency (kcat/KM) | 5 × 10⁴ M⁻¹s⁻¹ | In vitro reconstituted UPS |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1